(6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Description

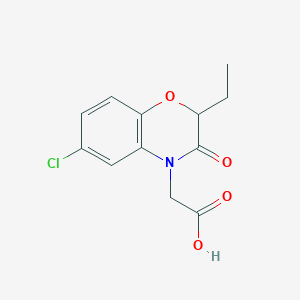

The compound "(6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid" is a benzoxazine derivative characterized by a bicyclic benzoxazinone core substituted with chlorine at position 6, an ethyl group at position 2, and an acetic acid side chain at position 3. Benzoxazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and receptor antagonism properties.

Properties

IUPAC Name |

2-(6-chloro-2-ethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-2-9-12(17)14(6-11(15)16)8-5-7(13)3-4-10(8)18-9/h3-5,9H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJREARBMJRLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of 2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazine with chlorinating agents to introduce the chlorine atom at the 6-position. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Safety measures are also strictly adhered to, given the potentially hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The acetic acid substituent undergoes hydrolysis under alkaline conditions to form carboxylate intermediates, which can decarboxylate under thermal stress.

Oxidation and Reduction

The 3-oxo group is redox-active, enabling transformations to hydroxyl or amine derivatives.

Oxidation

-

Reagents : KMnO4/H2SO4 or H2O2/AcOH.

-

Product : Formation of quinone-like structures via keto-enol tautomerization .

Reduction

-

Reagents : NaBH4/MeOH or LiAlH4/THF.

-

Product : 3-hydroxy-2,3-dihydro-4H-1,4-benzoxazine derivatives .

Substitution Reactions

The 6-chloro substituent participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling.

Cyclocondensation and Ring Expansion

The compound forms fused heterocycles via reactions at the oxazine nitrogen or acetic acid moiety:

Esterification and Amidation

The acetic acid group reacts with alcohols or amines to form derivatives:

Complexation and Chelation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via its carbonyl and oxygen/nitrogen donors, forming stable complexes with potential catalytic applications .

Key Structural Influences on Reactivity

-

Chloro substituent : Enhances electrophilic substitution at C-6.

-

Ethyl group : Steric effects slow reactions at C-2 but stabilize intermediates.

-

3-Oxo group : Participates in keto-enol tautomerism, enabling redox and cyclization pathways.

This compound’s versatility makes it valuable in synthesizing bioactive molecules, materials, and catalysts. Further studies are needed to explore its asymmetric functionalization and green chemistry applications.

Scientific Research Applications

(6-Chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and treatments.

Medicine: : Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : The compound's unique properties make it useful in the development of new materials and coatings.

Mechanism of Action

The mechanism by which (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound’s structure is distinguished by three critical features:

- 2-Ethyl group : Increases lipophilicity compared to methyl or hydrogen substituents, affecting pharmacokinetics.

- Acetic acid side chain : Contributes to solubility and hydrogen-bonding interactions.

Table 1: Structural Comparison of Benzoxazin Derivatives

*Calculated based on analogous structures.

Physicochemical Properties

- Lipophilicity: The 2-ethyl group in the target compound increases logP compared to non-alkylated analogs (e.g., ’s compound with logP ~1.5).

- Solubility : The acetic acid moiety enhances water solubility relative to ester or nitrile derivatives (e.g., ’s propionitrile analog).

- Thermal Stability: The 3-oxo group and aromatic system contribute to high melting points (>200°C), typical of benzoxazinones.

Critical Analysis of Structural Modifications

- Chlorine vs. Other Halogens : Bromine or fluorine substitutions (e.g., ’s 6-fluoro derivative) could alter binding kinetics and metabolic stability.

- Side Chain Variations : Replacing acetic acid with propionic acid () or amides () modifies solubility and target interaction.

- Alkyl Group Impact : The 2-ethyl group likely reduces crystallinity compared to methyl analogs, facilitating formulation in lipid-based delivery systems.

Biological Activity

(6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a synthetic organic compound notable for its unique structural features, including a chloro substituent and an ethyl group on the benzoxazine ring. This compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₁O₄ |

| Molecular Weight | 232.64 g/mol |

| CAS Number | 852454-27-4 |

| Boiling Point | 570 °C at 760 mmHg |

| Density | 1.519 g/cm³ |

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various microbial strains. For example, derivatives of benzothiadiazine have demonstrated potent antimicrobial effects in vitro.

Anti-inflammatory Effects

Research on related benzoxazine derivatives suggests potential anti-inflammatory activity. The mechanisms may involve the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling . Further studies are needed to elucidate the specific pathways affected by this compound.

Anticancer Properties

Preliminary investigations into the anticancer potential of benzoxazine derivatives indicate that they may inhibit cell proliferation in various cancer cell lines. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation could be pivotal in its anticancer activity .

Understanding the mechanisms through which this compound exerts its biological effects requires further research. Potential interactions with biological targets include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Targeting specific receptors could lead to altered signaling pathways that impact inflammation and cancer progression.

Case Studies and Research Findings

While specific case studies on this compound are scarce, analogs have been extensively studied:

- Antimicrobial Studies : A study demonstrated that a related benzothiadiazine derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Another study highlighted the effectiveness of a benzoxazine derivative in inhibiting the growth of breast cancer cells through apoptosis induction .

Q & A

Q. What are the recommended synthetic routes for (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, and how can purity be optimized?

The compound is typically synthesized via cyclization of substituted benzoxazine precursors followed by acetylation. Key steps include:

- Cyclization : Reacting 6-chloro-2-ethyl-3-oxo-2,3-dihydro-1,4-benzoxazine with chloroacetic acid under basic conditions to form the acetic acid derivative .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical to achieving >95% purity, as residual byproducts (e.g., unreacted starting materials) are common .

- Quality Control : NMR (¹H/¹³C) and LC-MS are essential to confirm structural integrity. For example, expect characteristic peaks at δ ~3.5–4.0 ppm (acetic acid protons) and δ ~170 ppm (carbonyl carbons) .

Q. How should researchers characterize the compound’s solubility and stability under experimental conditions?

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Conduct solubility assays at varying pH levels (3–9) to mimic physiological or reaction conditions .

- Stability : Stability studies (HPLC or TGA) under thermal (25–60°C) and light exposure (UV/Vis) are recommended. Degradation products may include oxidized or hydrolyzed derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation pathways?

Adopt a tiered approach:

Laboratory Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradation. Monitor metabolites via LC-MS, focusing on chloro-substituted intermediates (e.g., 6-chloro derivatives) .

Ecotoxicology : Evaluate acute toxicity (e.g., Daphnia magna assays) and bioaccumulation potential (log P ~2.5 suggests moderate hydrophobicity) .

Field Studies : Incorporate soil/water matrices to assess sorption behavior (e.g., Freundlich isotherms) and half-life under natural conditions .

Q. How can spectral data discrepancies (e.g., NMR shifts) between synthesized batches be resolved?

Discrepancies often arise from:

- Conformational Isomerism : The benzoxazine ring’s flexibility may cause peak splitting. Use variable-temperature NMR to identify dynamic processes .

- Residual Solvents : Trace DMSO or water can alter shifts. Dry samples rigorously and report solvent history .

- Crystallinity : X-ray diffraction (as in related benzothiazine derivatives) can resolve structural ambiguities .

Q. What methodological frameworks are recommended for investigating the compound’s pharmacological activity?

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or GABA receptors, leveraging structural analogs (e.g., benzoxazine-3-carboxylic acids) .

- In Vitro Assays : Use HEK293 or SH-SY5Y cell lines to assess cytotoxicity (MTT assay) and receptor modulation (calcium imaging or patch-clamp) .

- Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) and profile metabolites via HRMS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

Contradictions may stem from:

- Substituent Effects : The ethyl group at position 2 sterically hinders nucleophilic attack compared to methyl analogs. Compare reactivity with derivatives like 6-chloro-3-oxo-2-methyl-benzoxazine .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states in SN2 mechanisms. Replicate reactions in solvents with varying dielectric constants .

- Catalyst Use : Metal catalysts (e.g., Pd/C) may promote side reactions. Include control experiments without catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.